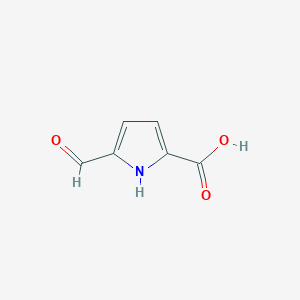

5-formyl-1H-pyrrole-2-carboxylic acid

Overview

Description

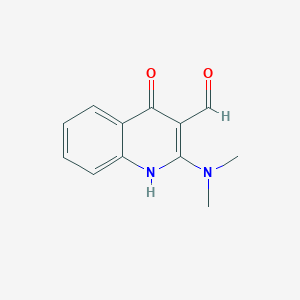

5-Formyl-1H-pyrrole-2-carboxylic acid is a derivative of pyrrole carboxylic acid, which is a key intermediate in various chemical syntheses. The formyl group at the 5-position introduces additional reactivity, making it a versatile building block for constructing more complex molecules.

Synthesis Analysis

The synthesis of 5-arylpyrrole-2-carboxylic acids, which are closely related to this compound, has been described as a multi-step process starting from pyrrole. This method allows the preparation of these compounds on a gram scale without the need for chromatographic purification . Additionally, the synthesis of related compounds, such as 5-formyl-1H-1,2,3-triazole-4-carboxylic acids, has been achieved through a two-step synthesis starting from azido compounds and protected intermediates .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied using various techniques. For instance, single-crystal X-ray diffraction analysis has been used to determine the structure of a related compound, 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, revealing the presence of π-interactions involving the formyl group . The most stable optimized molecular structure of this compound itself has been predicted using density functional theory (DFT) .

Chemical Reactions Analysis

The reactivity of pyrrole-2-carboxylic acid derivatives in Cu-catalyzed reactions has been demonstrated, with pyrrole 2-carboxylic acid acting as an effective ligand for the monoarylation of anilines with aryl iodides and bromides . This showcases the potential of this compound in similar catalytic processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been explored through computational methods. DFT calculations have provided insights into the vibrational frequencies, molecular reactivity, stability, and intramolecular charge transfer of the molecule. Additionally, analyses such as ionization energy, electron affinity, global hardness, chemical potential, electrophilicity index, and softness have been carried out to understand the molecule's reactivity profile .

Relevant Case Studies

Case studies involving the use of pyrrole carboxylic acid derivatives in the synthesis of biologically active compounds, such as HIV-1 entry inhibitors, have been reported . Moreover, the enzymatic synthesis of related compounds like L-pyrroline-5-carboxylic acid, an intermediate in the metabolism of various amino acids, has been described, highlighting the biological significance of these molecules .

Scientific Research Applications

Conformational and Vibrational Studies

5-Formyl-1H-pyrrole-2-carboxylic acid (FHPC) has been studied for its conformational and vibrational properties using Density Functional Theory (DFT). The studies include potential energy surface scans, theoretical vibrational frequency calculations, and molecular reactivity assessments. These analyses are crucial for understanding the molecule's stability and intramolecular charge transfer characteristics, which are essential for various scientific applications (Jeyaseelan, Asath, Premkumar, & Benial, 2017).

Applications in Amino Acid Derivatisation

A method for reacting amino acids with this compound has been developed, leading to the formation of N-derivatised tags with latent coloring capabilities. This process is significant in biochemistry and molecular biology for labeling and tracking amino acids and peptides (Abell, Martyn, May, & Nabbs, 2002).

Synthesis of Novel Alkaloids

Research has led to the identification of new pyrrole alkaloids with structures similar to this compound. These compounds, isolated from natural sources like Lycium chinense, contribute to the expanding knowledge of pyrrole-based alkaloids and their potential applications in pharmaceuticals (Youn et al., 2016).

Antimicrobial Agent Synthesis

A study focused on synthesizing novel derivatives of (E)-methyl 1H-pyrrole-3-carboxylate, including compounds structurally related to this compound, showed significant antimicrobial activities. These compounds are seen as promising templates for new antimicrobial agents, showcasing the potential of pyrrole derivatives in combating infectious diseases (Hublikar et al., 2019).

Ligand in Cu-Catalyzed Reactions

Pyrrole-2-carboxylic acid, closely related to this compound, has been used as an effective ligand in copper-catalyzed reactions involving primary anilines and aryl halides. This application is pivotal in organic synthesis, enabling the formation of complex organic compounds (Altman, Anderson, & Buchwald, 2008).

properties

IUPAC Name |

5-formyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-3-4-1-2-5(7-4)6(9)10/h1-3,7H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYXVCZQDGPFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569322 | |

| Record name | 5-Formyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7126-51-4 | |

| Record name | 5-Formyl-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7126-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

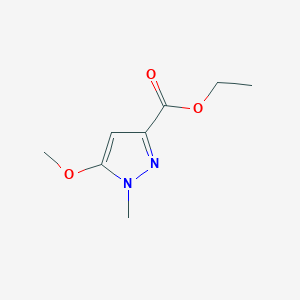

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

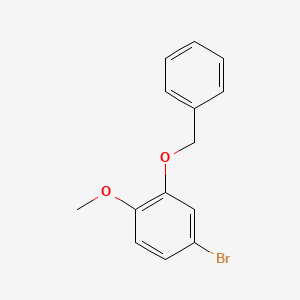

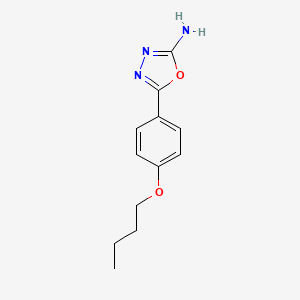

Feasible Synthetic Routes

Q & A

Q1: What computational methods were used to study the structure and properties of 5-formyl-1H-pyrrole-2-carboxylic acid?

A1: The research employed Density Functional Theory (DFT) calculations using the B3LYP functional and 6-31G basis set to determine the most stable molecular structure of this compound []. Further analysis, including vibrational frequency calculations, utilized a more accurate cc-pVTZ basis set. The study also employed Natural Bond Orbital (NBO) analysis to gain insights into the molecule's bioactivity.

Q2: What information does the research provide about the reactivity and stability of this compound?

A2: The study investigated the molecule's reactivity and stability through analysis of its frontier molecular orbitals (FMOs) []. This analysis provided information on the molecule's ionization energy, electron affinity, global hardness, chemical potential, electrophilicity index, and softness, all of which contribute to understanding its potential reactivity and stability in various chemical environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)